molecular formula C16H20Cl2N2O2 B5794672 N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

Cat. No. B5794672
M. Wt: 343.2 g/mol
InChI Key: ZZBARHREVGIJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2012 and has since been the subject of numerous scientific studies. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 has the potential to selectively target cancer cells, which are known to have a high demand for ribosomes.

Mechanism of Action

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide reduces the production of ribosomes, which are essential for cell growth and division. Cancer cells have a higher demand for ribosomes, which makes them more sensitive to the effects of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to induce DNA damage and activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to selectively target tumor cells while sparing normal cells. However, there are also some limitations to the use of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, there are concerns about the potential for off-target effects, which could lead to toxicity in normal cells.

Future Directions

There are a number of future directions for research on N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One area of interest is the development of combination therapies that incorporate N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with other cancer drugs. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to synergize with DNA-damaging agents such as cisplatin and doxorubicin. Another area of interest is the development of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. This could help to identify patients who are most likely to benefit from treatment with N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I, which could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with cyclohexylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with ethylenediamine to form the final compound, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been described in detail in a number of scientific publications.

Scientific Research Applications

N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer therapy. Preclinical studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide selectively targets cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and division. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide inhibits the transcription of ribosomal RNA, which leads to a decrease in ribosome production and ultimately, cell death.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBARHREVGIJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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